molecular formula C7H17Cl2NO B1281048 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride CAS No. 41052-94-2

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Cat. No.: B1281048
CAS No.: 41052-94-2
M. Wt: 202.12 g/mol
InChI Key: QWXUJPJVNKCDKJ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is an organic compound with the molecular formula C7H17NOCl2 It is a derivative of propanol and contains a tert-butylamino group and a chlorine atom

Mechanism of Action

Target of Action

The primary targets of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine and norepinephrine from the synaptic cleft, thereby regulating their levels in the brain .

Mode of Action

This compound acts as a nonselective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . By inhibiting these transporters, the compound prolongs the duration of action of dopamine and norepinephrine within the neuronal synapse, enhancing the downstream effects of these neurotransmitters .

Biochemical Pathways

The inhibition of dopamine and norepinephrine reuptake by this compound affects several biochemical pathways. These pathways are primarily related to mood regulation, reward, and addiction, given the critical role of dopamine and norepinephrine in these processes .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability. Oxidation of the this compound side chain results in the formation of a glycine conjugate of metachlorobenzoic acid, which is then excreted as the major urinary metabolite .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride typically involves the reaction of tert-butylamine with epichlorohydrin. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution reactions: Formation of various substituted derivatives.

    Oxidation reactions: Formation of ketones or aldehydes.

    Reduction reactions: Formation of amines or alcohols.

Scientific Research Applications

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)-2-propanol hydrochloride
  • 3-(tert-Butylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride
  • 3-(tert-Butylamino)-N-methylpropanamide hydrochloride

Comparison: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both a tert-butylamino group and a chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXUJPJVNKCDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481848
Record name 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41052-94-2
Record name 41052-94-2
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Record name 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
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